CATHEPSIN G FROM HUMAN LEUKOCYTES

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

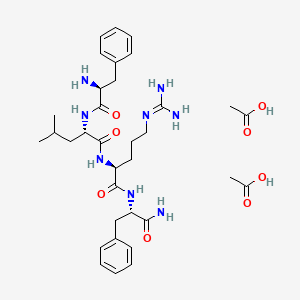

Cathepsin G is a serine protease predominantly found in the azurophilic granules of neutrophil granulocytes. It plays a crucial role in the immune system by regulating inflammation and immune responses. Cathepsin G has dual substrate specificity, combining trypsin and chymotrypsin-like properties, allowing it to cleave peptide bonds formed by the carboxyl group of both positively charged and aromatic amino acid residues .

Preparation Methods

Cathepsin G is synthesized by immunocytes in both secretory and intracellular forms. The enzyme is stored in its active form within the azurophilic granules of neutrophils and is released during phagocytosis . Industrial production of cathepsin G involves isolating the enzyme from human leukocytes, followed by purification processes such as chromatography to obtain the active enzyme .

Chemical Reactions Analysis

Cathepsin G undergoes various chemical reactions, primarily involving proteolysis. It cleaves peptide bonds in proteins, leading to the degradation of substrates such as elastin, collagen, fibrinogen, and immunoglobulin . Common reagents used in these reactions include specific inhibitors like aprotinin and substrates like 4-nitroanilides . Major products formed from these reactions include smaller peptide fragments and amino acids .

Scientific Research Applications

Cathepsin G has a wide range of scientific research applications:

Chemistry: Used to study proteolytic mechanisms and enzyme kinetics.

Biology: Plays a role in immune cell regulation, inflammation, and pathogen clearance.

Mechanism of Action

Cathepsin G exerts its effects through proteolytic activity, cleaving peptide bonds in target proteins. It regulates immune responses by modifying chemokines, cytokines, and cell surface receptors . The enzyme also activates metalloproteases and cleaves extracellular matrix proteins, contributing to neutrophil migration and tissue remodeling . Cathepsin G’s activity is modulated by its interaction with specific inhibitors and substrates, influencing its role in inflammation and immune regulation .

Comparison with Similar Compounds

Cathepsin G is part of the serine protease family, which includes other enzymes like neutrophil elastase and proteinase 3. Compared to these enzymes, cathepsin G has a broader substrate specificity, allowing it to cleave both trypsin-like and chymotrypsin-like peptide bonds . This unique dual specificity distinguishes cathepsin G from other serine proteases, making it a versatile enzyme in immune regulation and pathogen clearance .

Similar Compounds

- Neutrophil elastase

- Proteinase 3

- Chymase

Cathepsin G’s ability to cleave a wide range of substrates and its involvement in various physiological and pathological processes highlight its significance in scientific research and potential therapeutic applications.

Properties

CAS No. |

107200-92-0 |

|---|---|

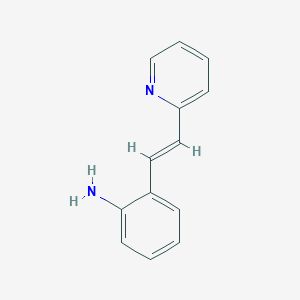

Molecular Formula |

C9H7N3 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.